Tetraethyl ethylenediphosphonate

Descripción

Contextualizing Tetraethyl Ethylenediphosphonate within Organophosphorus Chemistry

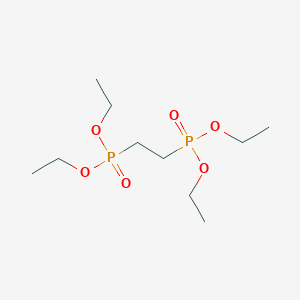

Organophosphorus chemistry is a branch of chemistry that studies compounds containing carbon-phosphorus bonds. These compounds are known for their diverse applications, ranging from industrial chemicals to pharmaceuticals. This compound, with the chemical formula C10H24O6P2, is a prime example of an organophosphorus compound. nih.gov It is structurally characterized by two phosphonate (B1237965) groups linked by an ethylene (B1197577) bridge. cymitquimica.com Each phosphorus atom is also bonded to two ethoxy groups. This structure classifies it as a diphosphonate ester. The presence of the P-C bond is a defining characteristic of organophosphorus compounds, and in this compound, the ethylene bridge connects the two phosphorus centers, creating a bidentate scaffold.

Significance of Diphosphonate Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org Ligands that can form more than one bond to the central metal ion are known as polydentate ligands or chelating agents. youtube.com Diphosphonate ligands, such as the one derived from this compound, are of particular interest due to their ability to act as bidentate chelating agents. wikipedia.org The two phosphonate groups can coordinate to a metal ion, forming a stable ring structure. researchgate.net This chelation effect often leads to more stable metal complexes compared to those formed with monodentate ligands. nih.gov The coordination properties of diphosphonate ligands are influenced by the nature of the bridging group and the substituents on the phosphorus atoms. These ligands can form complexes with a wide range of metal ions, and the resulting complexes have diverse structural and reactive properties. rsc.org

Overview of Research Trajectories for this compound

The unique properties of this compound have led to its investigation in several research areas. It is a key intermediate in the synthesis of more complex molecules with potential biological activity. chemimpex.com Research has shown its utility as a precursor for various compounds, including those with potential anti-inflammatory and anticancer properties. chemicalbook.com

In the field of materials science, this compound is explored for the development of new materials, such as flame retardants and plasticizers. chemimpex.comguidechem.com Its phosphorus content contributes to the fire-resistant properties of polymers. guidechem.com Furthermore, its ability to chelate metal ions makes it a candidate for applications in environmental remediation, specifically in the removal of heavy metals from contaminated water and soil. chemimpex.com In analytical chemistry, it can be used as a reagent for the detection and quantification of metal ions. chemimpex.com The study of its synthesis, including kinetic analysis, continues to be an active area of research to optimize production methods. lookchem.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H24O6P2 | nih.gov |

| Molecular Weight | 302.24 g/mol | nih.gov |

| Appearance | Clear colorless liquid | chemimpex.comcymitquimica.com |

| Density | 1.146 g/mL at 25 °C | lookchem.comchembk.com |

| Boiling Point | 200-202 °C at 14 mmHg | lookchem.comchembk.com |

| Refractive Index | n20/D 1.444 | lookchem.com |

| Solubility | Sparingly soluble in chloroform, slightly soluble in acetonitrile. | lookchem.comchembk.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(diethoxyphosphoryl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQYXXACEZCDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052738 | |

| Record name | Tetraethyl ethylenebisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-32-4 | |

| Record name | Tetraethyl ethylenediphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=995-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl ethylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000995324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl ethylenebisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl ethylenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethyl ethylenediphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZF2E43E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Tetraethyl Ethylenediphosphonate

Established Synthetic Pathways for Tetraethyl Ethylenediphosphonate

The synthesis of this compound can be approached through several reliable methods, each with its own set of reactants and conditions. These pathways have been refined over time to improve efficiency and yield.

The Michaelis-Arbuzov reaction stands as a cornerstone for the synthesis of phosphonates, including this compound. researchgate.netwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of this compound synthesis, this would involve the reaction of triethyl phosphite with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction is a classic example of nucleophilic substitution, where the phosphorus atom of the triethyl phosphite acts as the nucleophile.

The general mechanism initiates with the SN2 attack of the phosphorus atom on one of the electrophilic carbon atoms of the 1,2-dihaloethane. wikipedia.orgunh.edu This initial attack leads to the displacement of a halide ion and the formation of a phosphonium (B103445) salt intermediate. unh.edu The reaction then proceeds with the halide ion attacking one of the ethyl groups on the phosphonium intermediate, resulting in the formation of the phosphonate (B1237965) ester and an ethyl halide as a byproduct. To form the diphosphonate, this process occurs at both ends of the ethylene (B1197577) bridge. High yields of tetraalkyl alkylenediphosphonates have been reported using this method. researchgate.net

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Triethyl phosphite | 1,2-Dibromoethane | This compound | Heating |

| Triethyl phosphite | 1,2-Dichloroethane | This compound | Heating, potentially with a catalyst |

An alternative and widely used method for synthesizing this compound involves the alkylation of a dialkyl phosphite. The Michaelis-Becker reaction, a related process, utilizes a salt of a dialkyl phosphite as the nucleophile. researchgate.net In this approach, diethyl phosphite is first deprotonated by a base, such as sodium ethoxide or potassium tert-butoxide, to form the more nucleophilic sodium or potassium diethyl phosphite. researchgate.net

This anionic species then undergoes a nucleophilic substitution reaction with a 1,2-dihaloethane. The reaction proceeds via an SN2 mechanism, where the phosphite anion attacks the electrophilic carbon of the dihaloalkane, displacing a halide ion. This process is repeated on the other side of the ethylene bridge to yield this compound. This method can be advantageous as it often proceeds under milder conditions compared to the traditional Michaelis-Arbuzov reaction.

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl phosphite | 1,2-Dichloroethane | Sodium ethoxide | This compound |

| Diethyl phosphite | 1,2-Dibromoethane | Potassium tert-butoxide | This compound |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov For the synthesis of this compound, a one-pot approach can be designed by combining the reactants for the Michaelis-Becker reaction in a single vessel. For instance, diethyl phosphite, a 1,2-dihaloethane, and a base can be reacted together without the need to isolate the intermediate sodium or potassium diethyl phosphite. researchgate.net

In a typical one-pot procedure, diethyl phosphite is treated with a base in a suitable solvent, followed by the addition of the 1,2-dihaloethane. The reaction mixture is then typically heated to drive the reaction to completion. The choice of solvent and base can be critical to the success of the reaction, with polar aprotic solvents often being employed. While specific yields for one-pot syntheses of this compound are not always detailed in readily available literature, the general principles of one-pot phosphonate synthesis suggest this is a viable and efficient route. nih.govresearchgate.net

| Reactants | Base | Solvent | General Conditions |

| Diethyl phosphite, 1,2-Dichloroethane | Sodium ethoxide | Ethanol, then aprotic solvent | Heating |

| Diethyl phosphite, 1,2-Dibromoethane | Potassium carbonate | Polar aprotic solvent | Heating |

Reaction Kinetics and Intermediate Formation in this compound Synthesis

A deeper understanding of the synthesis of this compound requires an examination of the reaction kinetics and the nature of the intermediates formed during the process.

The synthesis of this compound from a 1,2-dihaloethane and a phosphorus nucleophile is inherently a multistep process. The first step involves the formation of a mono-phosphonate intermediate, diethyl (2-haloethyl)phosphonate. This intermediate then undergoes a second alkylation step to form the final diphosphonate product.

The kinetics of this process can be complex, as the rate of the second alkylation may differ from the first. The reactivity of the halo-substituted intermediate may be influenced by the presence of the phosphonate group. Kinetic studies on related organophosphorus compounds suggest that the reaction rates are dependent on factors such as the nature of the halogen (iodide being a better leaving group than bromide or chloride), the solvent, and the temperature. dtic.mil While specific kinetic data for the synthesis of this compound is not extensively published, the general principles of SN2 reactions and the known reactivity of organophosphorus compounds provide a framework for understanding the process. dtic.mil

A key feature of the Michaelis-Arbuzov reaction is the formation of a transient phosphonium ion intermediate. wikipedia.orgunh.edu In the synthesis of this compound from triethyl phosphite and a 1,2-dihaloethane, a bis-phosphonium salt, 1,2-bis(triethoxyphosphonium)ethane dihalide, is a likely intermediate. This species is formed through the sequential nucleophilic attack of two molecules of triethyl phosphite on the 1,2-dihaloethane.

Influence of Reaction Conditions on Yield and Purity of this compound

The efficiency and outcome of the synthesis of this compound are highly dependent on the precise control of reaction conditions. Key factors include the choice of solvent and the reaction temperature, both of which can significantly impact the reaction rate, product yield, and the formation of impurities. eurekaselect.com

While the Michaelis-Arbuzov reaction can often be performed without a solvent, the use of a solvent can improve selectivity. wikipedia.org Theoretical studies, such as those using density functional theory (DFT), have shown that employing a polar solvent accelerates the reaction process. chemrxiv.org Polar solvents function by lowering the energy barriers of the reaction and stabilizing the charged intermediates involved in the mechanism. chemrxiv.org This stabilization facilitates the formation of the desired phosphonate product, potentially leading to higher yields and faster reaction times.

Table 1: Influence of Polar Aprotic Solvents on Arbuzov Reaction Parameters

| Parameter | Effect of Polar Aprotic Solvent | Rationale |

| Reaction Rate | Accelerated | Stabilization of charged phosphonium intermediates and transition states. chemrxiv.org |

| Energy Barriers | Lowered | The polar medium reduces the activation energy required for the reaction stages. chemrxiv.org |

| Product Yield | Potentially Increased | Faster, more efficient conversion to the product can minimize side reactions. eurekaselect.com |

| Selectivity | Potentially Improved | Solvation effects can help direct the reaction pathway towards the desired product. wikipedia.org |

Temperature is a critical parameter in the synthesis of this compound. The classical Michaelis-Arbuzov reaction using phosphite esters typically requires significant heating, with reaction temperatures commonly in the range of 120 °C to 160 °C. wikipedia.org This thermal energy is necessary to promote the rearrangement of the intermediate phosphonium salt to the final phosphonate product. wikipedia.org

However, the application of heat is a delicate balance. While higher temperatures can favor the formation of the Arbuzov product over certain byproducts, prolonged heating or excessive temperatures can trigger undesirable side reactions. wikipedia.org For instance, extended heating during the reaction of dibromoalkanes with trialkyl phosphites can lead to the formation of cyclic impurities known as phostones (phosphorous analogues of lactones), which complicates purification and reduces the yield of the target diphosphonate. nih.gov Some theoretical studies suggest that temperature has a minimal effect on the core reaction profile, with its main influence being the entropic destabilization of the initial reactant complex. chemrxiv.org

Table 2: Summary of Temperature Effects on Synthetic Efficiency

| Temperature Range | Effect on Reaction | Potential Outcomes |

| Low to Moderate | Slow or no reaction | Incomplete conversion; low yield. |

| Optimal (e.g., 120-160 °C) | Efficient reaction | Good yield of the desired phosphonate product. wikipedia.org |

| Excessively High / Prolonged | Increased side reactions | Formation of impurities (e.g., phostones), potential for pyrolysis. wikipedia.orgnih.gov |

Derivatization Strategies of this compound

This compound serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. These modifications can be designed to introduce new functional groups or to alter the inherent reactivity of the phosphonate moieties.

The core structure of this compound can be chemically modified to create ligands with a high affinity for specific targets, such as metal ions in enzyme active sites. A key strategy involves the conversion of the phosphonate esters into phosphonamides. For example, research into inhibitors for metallo-β-lactamases (MBLs), which contain Zn(II) ions in their active site, has utilized this approach. unh.edu By transforming the phosphonate ester, a new molecule is created that is designed to bind preferentially to the metal ions, thereby inhibiting the enzyme's function. unh.edu This type of functionalization demonstrates how the basic diphosphonate scaffold can be tailored to produce highly specific molecular probes and inhibitors.

The reactivity of the this compound molecule can be significantly altered by modifying its tetraethyl ester groups. A powerful strategy for this is seen in the Silyl-Arbuzov reaction, which produces bis(silyl) esters instead of ethyl esters. nih.gov These silyl (B83357) ester derivatives possess tailored reactivity; they are highly susceptible to hydrolysis and can be easily converted to the free phosphonic acids simply by adding water during the reaction workup. nih.gov This modification changes the compound's solubility, charge state, and subsequent chemical behavior, making the resulting diphosphonic acid a useful building block for other synthetic applications where the ethyl ester would be too stable or unreactive.

Coordination Chemistry of Tetraethyl Ethylenediphosphonate with Metal Ions

Ligand Properties and Coordination Behavior of Tetraethyl Ethylenediphosphonate

The coordination behavior of this compound is primarily dictated by the donor properties of its phosphoryl oxygen atoms and the conformational flexibility of the ethylene (B1197577) backbone. These characteristics enable it to form stable complexes with numerous metal ions.

The most prominent coordination mode of this compound is bidentate chelation, where both phosphoryl oxygen atoms bind to a single metal center. researchgate.netnih.gov This interaction forms a stable seven-membered chelate ring, a common feature in the coordination chemistry of diphosphonate ligands. The oxygen atoms of the P=O groups act as Lewis bases, donating electron pairs to the metal ion, which serves as a Lewis acid. libretexts.org Infrared (IR) spectroscopy data confirms this coordination, as studies on lanthanide nitrate (B79036) complexes with this compound show no indications of uncoordinated P=O groups. researchgate.net This bidentate chelation is a key factor in the formation of both mononuclear and polymeric metal complexes. researchgate.netnih.gov

The interactions between this compound and metal ions can be effectively rationalized using the Hard-Soft Acid-Base (HSAB) theory. libretexts.orgwikipedia.org This theory posits that hard acids prefer to bind with hard bases, and soft acids with soft bases, to form stable complexes. adichemistry.com

The Ligand as a Hard Base: The phosphoryl oxygen atoms in this compound are considered hard bases . This is due to the high electronegativity of oxygen and the significant partial negative charge on the oxygen atom resulting from the P=O bond polarity. Hard bases are typically small, have a high charge density, and are not easily polarizable. libretexts.orgtamu.edu

Metal Ions as Lewis Acids: Metal ions are classified as hard, soft, or borderline acids. libretexts.orgwikipedia.org

Hard Acids , such as Ln³⁺ (lanthanides), Al³⁺, Ga³⁺, and Fe³⁺, are characterized by their small ionic radii and high positive charge. libretexts.orgadichemistry.comnih.gov

Soft Acids , such as Ag⁺ and Pt²⁺, are larger, have a lower positive charge, and are more polarizable. adichemistry.comtamu.edu

According to HSAB theory, the hard phosphoryl oxygen donors of this compound form strong, stable, and predominantly ionic interactions with hard metal acids like the lanthanide ions. adichemistry.com This principle explains the observed affinity of this ligand for f-block elements and other highly charged metal ions. researchgate.netnih.gov

| Species | Classification | Examples | Preferred Interaction Partner |

|---|---|---|---|

| This compound (via P=O oxygen) | Hard Base | - | Hard Acids (e.g., Ln³⁺, Fe³⁺) |

| Lanthanide Ions | Hard Acid | La³⁺, Eu³⁺, Er³⁺ | Hard Bases (e.g., R-P=O, F⁻) |

| Second/Third Row Transition Metals (low oxidation state) | Soft Acid | Pt²⁺, Hg²⁺ | Soft Bases (e.g., R-S⁻, I⁻) |

The flexibility of the ethylene bridge (—CH₂—CH₂—) connecting the two phosphonate (B1237965) groups is crucial for coordination. For bidentate chelation to occur, the ligand must adopt a specific conformation that brings the two phosphoryl oxygen atoms into a suitable position to bind to the same metal ion. The rotation around the C-C and C-P single bonds allows the ligand to pre-organize for chelation. Upon complexation, the ethylene bridge is typically locked into a specific conformer (e.g., gauche or eclipsed) to satisfy the geometric constraints of the seven-membered chelate ring. In some cases, particularly in polymeric structures, the ligand can adopt an anti-conformation to bridge two different metal centers. researchgate.net This conformational adaptability allows this compound to act as either a chelating or a bridging ligand, contributing to the structural diversity of its metal complexes.

Complexation with Lanthanide Ions

This compound forms stable complexes with lanthanide ions (Ln³⁺), which are hard Lewis acids. The coordination chemistry is characterized by high coordination numbers and is significantly influenced by the systematic decrease in ionic size across the lanthanide series. researchgate.netnih.gov

Studies have led to the synthesis and characterization of various lanthanide complexes with this compound. researchgate.net An exemplary structure is the lanthanum(III) complex with the formula L₂La(NO₃)₃, where 'L' represents the this compound ligand. researchgate.net

In this complex, the lanthanum atom is ten-coordinate. researchgate.net Its coordination sphere is composed of:

Four oxygen atoms from two different bidentate phosphonate ligands.

Six oxygen atoms from three bidentate nitrate ions.

The resulting structure is not a simple discrete molecule but rather a polymeric chain where the this compound ligands act as bridging units, linking the La(NO₃)₃ centers. researchgate.net This demonstrates the ligand's ability to facilitate the formation of extended supramolecular architectures.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₄₈LaN₃O₁₅P₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Number of La³⁺ | 10 |

| Coordinating Groups | 2x (EtO)₂P(O)CH₂CH₂P(O)(OEt)₂ 3x NO₃⁻ |

| Ligand Role | Bridging bidentate |

The structure of complexes formed between diphosphonates and lanthanides is highly dependent on the ionic radius of the central metal atom. researchgate.net As one moves across the lanthanide series from Lanthanum (La) to Lutetium (Lu), the ionic radius of the Ln³⁺ ion steadily decreases—a phenomenon known as the lanthanide contraction . nih.gov

This contraction has a direct and predictable impact on the coordination environment:

Bond Lengths: The Ln-O bond distances decrease systematically across the series. nih.gov This shortening is a direct consequence of the increasing effective nuclear charge experienced by the valence electrons, which pulls the coordinating ligands closer to the metal center. Research on complete isostructural series of lanthanide complexes has shown that this decrease is not linear but is better described by a second-order polynomial (quadratic) function. nih.gov

Coordination Geometry: The decrease in ionic size can lead to changes in the coordination number and geometry to minimize steric hindrance between ligands. While a larger ion like La³⁺ can comfortably accommodate a coordination number of 10, the smaller late lanthanides may favor lower coordination numbers in similar ligand systems to relieve steric strain. nih.gov This can influence the stability and structure of the resulting complexes. researchgate.net

Complexation with Uranyl Ions and Actinides

The complexation of the uranyl ion (UO₂²⁺) with ethylenediphosphonic acid (the parent acid of this compound) under hydrothermal conditions leads to the formation of a variety of uranyl-organic frameworks with distinct structural features. acs.orgnih.gov The final structure is highly dependent on the reaction conditions and the presence of organic templates, which act as structure-directing agents. acs.orgnih.gov

A family of these compounds has been synthesized using templates such as tetraethyl ammonium (B1175870) (NEt₄⁺), 4,4′-bipyridine (bipy), and 1,10-phenanthroline (B135089) (phen). acs.orgnih.gov

In the simplest case, UO₂(H₂O)(H₂L), the structure consists of layers where the uranyl ion is five-coordinated in a pentagonal bipyramidal geometry by four phosphonate groups and one water molecule. acs.orgnih.gov

When templates like NEt₄⁺ or protonated bipy are introduced, layered structures are also formed, but with the templates occupying the space between the uranyl-phosphonate layers to balance the charge. acs.orgnih.gov In these compounds, the uranyl ion adopts a tetragonal bipyramidal geometry, coordinated by six oxygen atoms from the phosphonate ligands. acs.orgnih.gov

Using 1,10-phenanthroline as a template can result in a three-dimensional framework, (Hphen)₂(UO₂)₂(H₂L)₃, which features large elliptical nanochannels (1.3 × 1.1 nm²). acs.orgnih.gov These channels are filled with protonated phenanthroline molecules held together by π-π stacking interactions. acs.orgnih.gov

These frameworks exhibit characteristic photoluminescence properties attributed to the uranyl cations. acs.orgnih.gov Furthermore, the templating molecules in some of these frameworks can be partially replaced through ion-exchange processes. acs.orgnih.gov

Table of Uranyl Ethylenediphosphonate Frameworks

| Compound Formula | Template | Structural Dimensionality | Uranyl Coordination | Key Feature |

| UO₂(H₂O)(H₂L) | None | 2D Layered | Pentagonal Bipyramid | Direct coordination of a water molecule. |

| (NEt₄)₂(UO₂)₃(HL)₂(H₂L)·4H₂O | NEt₄⁺ | 2D Layered | Tetragonal Bipyramid | Template cations in the interlayer space. |

| (H₂bipy)UO₂L | 4,4'-bipyridine | 2D Layered | Tetragonal Bipyramid | Protonated template cations in the interlayer space. |

| (Hphen)₂(UO₂)₂(H₂L)₃ | 1,10-phenanthroline | 3D Framework | - | Large elliptical nanochannels. |

The strong chelating ability of polyphosphonate ligands makes them candidates for decorporation agents, which are used to remove internally deposited toxic metal ions, such as actinides. While specific studies on this compound for this purpose are not detailed in the provided context, the broader class of chelating agents, including phosphonates and hydroxypyridinones (HOPO), are actively researched for actinide decorporation. nih.gov

The current standard treatment for internal actinide contamination is the use of diethylenetriaminepentaacetic acid (DTPA). nih.govnih.gov However, there is a significant research effort to develop more effective and orally available agents. nih.gov Ligands are designed to have a high affinity and selectivity for actinide ions like plutonium(IV), americium(III), and the uranyl ion (UO₂²⁺). nih.gov

A major challenge in decorporation therapy is the removal of actinides from bone, where they form highly stable complexes with hydroxyapatite. nih.gov Recent research has focused on ligands like the hydroxypyridinone-based 5LIO-1-Cm-3,2-HOPO, which has shown high efficiency in removing uranium from both the kidneys and bones in animal models, with the added advantage of being orally active. nih.gov The effectiveness of these chelators is based on their ability to form more stable complexes with the actinide ions than the biological molecules to which they are bound. nih.gov

Complexation with Transition Metal Ions

The phosphonate groups in this compound are effective binding sites for a range of transition metal ions. The interaction of ethylenediaminetetramethylenephosphonic acid (EDTMP), a related ligand, with transition metals has been studied for various applications. For example, the modification of a Palladium/Carbon catalyst with EDTMP was found to enhance its electrocatalytic performance in formic acid oxidation by inhibiting catalyst poisoning. researchgate.net This suggests a strong interaction between the palladium species and the phosphonate ligand. researchgate.net

Furthermore, the strong chemical interaction between surface iron(III) ions and phosphonic ligands can induce the dissolution of certain iron-based materials and the subsequent precipitation of Fe(III)-phosphonate complexes. researchgate.net This highlights the robust coordination of phosphonates with Fe(III). In the context of hard and soft acid-base theory, the uranyl ion (UO₂²⁺) is considered a hard acid, which readily interacts with hard bases like the hydroxyl groups found in some complexing agents. nih.gov

Diphosphonate Ligand Coordination Modes

This compound typically acts as a neutral bidentate ligand, coordinating to metal centers through the phosphoryl oxygen atoms of its two phosphonate groups. This coordination behavior has been confirmed through structural studies, such as the single-crystal X-ray diffraction of a lanthanum(III) complex. researchgate.net In this complex, the this compound ligand utilizes both of its phosphoryl oxygens to bridge two different lanthanum centers, leading to the formation of a polymeric chain. researchgate.net This bridging bidentate mode is a common feature for diphosphonate ligands, allowing for the construction of extended one-, two-, or three-dimensional networks.

The flexibility of the ethylene linker between the two phosphonate groups allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions. While the bidentate bridging mode leading to polymeric structures is well-documented, other coordination modes, such as chelation to a single metal center, could be possible depending on the steric and electronic properties of the metal ion and the reaction conditions. However, studies on related tetra-alkyl diphosphonate esters suggest that the bridging coordination mode is prevalent. researchgate.net The coordination is generally strong, as indicated by spectroscopic data which confirm the involvement of the P=O groups in bonding to the metal. researchgate.net

Structural Characterization of Transition Metal Diphosphonate Complexes

While detailed structural data for transition metal complexes specifically with this compound are not extensively reported in the literature, the coordination behavior can be inferred from studies on closely related systems, including lanthanide complexes with the same ligand and transition metal complexes with other diphosphonate esters. The structural characterization of these complexes is typically achieved through a combination of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

A key example that provides insight into the coordination of this compound is the structurally characterized complex with lanthanum nitrate, [La(NO₃)₃(L)₂], where L is this compound. researchgate.net In this polymeric complex, the lanthanum atom is ten-coordinate, bonded to the oxygen atoms of three bidentate nitrate ions and four oxygen atoms from two different this compound ligands. researchgate.net Each ligand bridges two lanthanum centers, demonstrating a bidentate bridging coordination. researchgate.net

The coordination environment around the lanthanum ion and the key crystallographic data for this complex are summarized in the tables below.

Table 1: Coordination Environment of Lanthanum in [La(NO₃)₃(this compound)₂] researchgate.net

| Central Metal Ion | Coordination Number | Coordinated Ligands | Ligand Coordination Mode |

| Lanthanum (La³⁺) | 10 | 3 x NO₃⁻, 2 x this compound | Bidentate (Nitrate), Bridging Bidentate (Diphosphonate) |

Table 2: Selected Crystallographic Data for [La(NO₃)₃(this compound)₂] researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.1415(4) |

| b (Å) | 14.9749(4) |

| c (Å) | 18.3887(5) |

| β (°) | 114.129(1) |

| Volume (ų) | 3805.2(2) |

| Z | 4 |

For transition metals, it is expected that this compound would also act as a bridging ligand, forming coordination polymers. The coordination number and geometry around the transition metal would be dictated by the specific metal ion. For instance, first-row transition metals like copper(II) or cobalt(II) commonly exhibit octahedral or tetrahedral geometries in their complexes. The flexible nature of the this compound ligand would allow it to adapt to these coordination preferences. The characterization of such potential complexes would rely on techniques like powder X-ray diffraction to understand the polymeric structure and spectroscopic methods to confirm the coordination of the phosphonate groups.

Spectroscopic and Structural Characterization of Tetraethyl Ethylenediphosphonate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Probing Ligand-Metal Interactions through Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of tetraethyl ethylenediphosphonate complexes in solution. numberanalytics.comnumberanalytics.com The coordination of a metal ion to the phosphonate (B1237965) groups of the ligand induces significant changes in the electronic environment of the nearby atomic nuclei, which are directly observable as shifts in their resonance frequencies, known as chemical shifts. numberanalytics.com

The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a wealth of information. Upon complexation, the chemical shifts of the protons (¹H) and carbons (¹³C) in the ethyl and ethylene (B1197577) bridges of the this compound ligand are typically altered. acs.orgacs.org The magnitude and direction (upfield or downfield) of these shifts offer direct evidence of ligand-metal bond formation. acs.org Specifically, the coordination of the phosphoryl oxygen atoms to a metal center withdraws electron density from the phosphorus atom, which in turn affects the shielding of adjacent nuclei in the ethyl groups. nih.gov

The extent of the chemical shift change is influenced by several factors, including the specific metal ion, its oxidation state, and the coordination geometry. nih.gov For instance, coordination to different metal ions like nickel(II), palladium(II), or zinc(II) will produce a distinct set of chemical shifts for the ligand's protons, reflecting the unique electronic structure and bonding characteristics of each complex. acs.orgnih.gov By comparing the NMR spectra of the free ligand with those of its metal complexes, researchers can map the coordination sites and assess the nature and relative strength of the ligand-metal interactions. nih.govnih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Changes Upon Complexation

| Proton Location in Ligand | Free Ligand δ (ppm) | Complexed Ligand δ (ppm) | Induced Shift (Δδ ppm) | Interpretation |

| Ethylene Bridge (-CH₂-CH₂-) | 1.98 | 2.15 | +0.17 | Deshielding indicates proximity to the coordination center. |

| Methylene (-O-CH₂-CH₃) | 4.10 | 4.25 | +0.15 | Downfield shift consistent with metal coordination at phosphoryl oxygen. |

| Methyl (-CH₂-CH₃) | 1.30 | 1.35 | +0.05 | Minor shift, indicating a more distant position from the metal center. |

Note: This table is illustrative, based on general principles of NMR spectroscopy in coordination chemistry. Actual values would be determined experimentally.

Low-Temperature NMR Studies for Isomer Characterization

Coordination complexes of this compound can exist as different isomers (e.g., structural or stereoisomers) or be subject to dynamic processes in solution, such as ligand exchange or conformational changes. nih.gov At room temperature, these processes can occur rapidly on the NMR timescale, resulting in averaged signals that may obscure the presence of multiple distinct species. researchgate.net

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to resolve this issue. acs.orgacs.org By lowering the temperature of the sample, these dynamic processes can be slowed down. nih.gov As the rate of interchange between isomers decreases, the NMR signals for each distinct species may become resolved, a process known as decoalescence. researchgate.net This allows for the direct observation and characterization of individual isomers that are in equilibrium. nih.govacs.org For example, a broad signal at room temperature might resolve into two or more sharp signals at low temperatures, confirming the presence of multiple isomers and allowing for their structural assignment. Low-temperature studies are therefore crucial for understanding the fluxional behavior and isomeric distribution of this compound complexes in solution. nih.gov

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz time-domain spectroscopy (THz-TDS) is a spectroscopic technique that probes the properties of materials using short pulses of terahertz radiation, typically in the frequency range of 0.1 to 10 THz. nih.gov This region of the electromagnetic spectrum corresponds to low-frequency molecular vibrations, such as collective vibrational modes and intermolecular interactions. nih.govosti.gov Unlike higher-frequency techniques like infrared spectroscopy that probe intramolecular bond vibrations, THz-TDS is particularly sensitive to the weaker forces that govern the large-scale structure and packing of molecules in a crystal lattice. numberanalytics.comosti.gov The technique measures both the amplitude and phase of the transmitted THz electric field, allowing for the determination of a material's complex refractive index and absorption coefficient without the need for Kramers-Kronig analysis. numberanalytics.comacs.org

Characterization of Complexes and Ligands in Coordination Chemistry

For this compound and its complexes, THz-TDS can provide a unique spectroscopic fingerprint. The spectrum of the free ligand can be compared to the spectra of its various metal complexes. Changes in the number, position, and intensity of the absorption peaks upon coordination provide direct insight into how the metal ion influences the low-frequency vibrational modes of the crystal lattice. proceedings.science This information is complementary to data from X-ray diffraction and can be used to confirm structural consistency or identify different polymorphic forms.

Detection of Intermolecular Interactions

A key strength of THz-TDS is its ability to directly probe weak, non-covalent intermolecular interactions. numberanalytics.comnumberanalytics.comosti.gov These interactions, which include hydrogen bonds and van der Waals forces, are fundamental to the formation and stability of molecular crystals. numberanalytics.com The energies of these intermolecular vibrations fall squarely within the THz range. acs.org

By analyzing the THz absorption spectra, it is possible to identify and characterize the network of intermolecular bonds within the crystal structure of this compound complexes. For example, the presence of specific absorption features can be correlated with particular hydrogen bonding motifs or other packing interactions. proceedings.science The sensitivity of THz-TDS to these weak forces makes it a powerful method for studying polymorphism, where different crystal packings of the same compound can lead to distinct THz spectra. numberanalytics.comosti.gov This analytical capability is crucial for understanding the solid-state properties of these materials.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org These methods are widely used to characterize materials by determining their thermal stability and observing phase transitions. acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. acs.orgnih.gov This method is exceptionally useful for assessing the thermal stability of compounds, including metal complexes of this compound. researchgate.net

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. illinois.edu A sample is heated at a constant rate, and its mass is continuously recorded. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of mass loss. acs.org Decomposition, dehydration (loss of water molecules), or loss of volatile ligands will appear as step-wise decreases in the thermogram. researchgate.netresearchgate.net The temperature at which a significant weight loss begins is taken as the onset of decomposition, providing a direct measure of the compound's thermal stability. The analysis can reveal multi-step degradation processes, and the final residual mass can help identify the composition of the final product, often a stable metal oxide. researchgate.net

Table 2: Representative TGA Data for a Hypothetical Metal-Tetraethyl Ethylenediphosphonate Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 1 | 150 - 250 | 10.5 | Loss of coordinated solvent molecules (e.g., water). researchgate.net |

| 2 | 250 - 400 | 45.2 | Decomposition and loss of the ethyl groups from the ligand. |

| 3 | 400 - 600 | 28.3 | Further decomposition of the core ligand structure. |

| Final Residue | > 600 | 16.0 | Stable metal oxide remains. researchgate.net |

Note: This table is a generalized representation. Specific temperatures and mass loss percentages are dependent on the metal ion and the precise stoichiometry of the complex.

Combined TG-DTG-DSC/FTIR/MS for Pyrolysis Product Analysis

The thermal decomposition of this compound can be comprehensively investigated using a combined system of thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and mass spectrometry (MS). This powerful analytical setup allows for the simultaneous measurement of mass loss, the rate of mass loss, heat flow, and the identification of evolved gaseous products as the compound is subjected to a controlled temperature program in an inert atmosphere.

Thermogravimetric and Differential Scanning Calorimetry Analysis (TG-DTG-DSC)

In a typical analysis, a sample of this compound would be heated at a constant rate, for instance, 10 °C/min, from ambient temperature to a higher temperature, such as 800 °C. The resulting TG, DTG, and DSC curves would provide insights into the thermal stability and decomposition profile of the compound.

The thermogravimetric (TG) curve would likely show a multi-stage decomposition process. The initial, minor mass loss at lower temperatures could be attributed to the release of any residual solvent or moisture. The major decomposition stages would occur at higher temperatures, corresponding to the breakdown of the molecular structure.

The derivative thermogravimetry (DTG) curve, which represents the rate of mass loss, would show distinct peaks corresponding to each decomposition stage observed in the TG curve. The peak temperatures on the DTG curve indicate the temperatures at which the rate of decomposition is at its maximum for each respective stage.

The differential scanning calorimetry (DSC) curve records the heat flow to or from the sample compared to a reference. Endothermic peaks on the DSC curve would likely correspond to the energy-intensive processes of bond breaking and vaporization of the decomposition products. Exothermic events, if any, might indicate secondary reactions of the pyrolysis products.

Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak Temperature (°C) | DSC Peak Type |

| 1 | 150 - 250 | ~5% | ~220 | Endothermic |

| 2 | 250 - 400 | ~60% | ~350 | Endothermic |

| 3 | 400 - 600 | ~20% | ~500 | Endothermic |

Evolved Gas Analysis by FTIR and MS

To identify the chemical nature of the gases evolved during each decomposition stage, the outlet of the TGA furnace is connected to both an FTIR spectrometer and a mass spectrometer.

FTIR Analysis of Gaseous Products

The evolved gases are passed through a gas cell in the FTIR spectrometer, where their infrared absorption spectra are recorded continuously. The FTIR spectra would reveal the functional groups present in the evolved molecules. For this compound, the decomposition is expected to yield a variety of gaseous products.

At the primary decomposition stage, the cleavage of the P-O and C-O bonds would likely release ethene (ethylene) and ethanol. The FTIR spectra would show characteristic absorption bands for C-H stretching and bending vibrations of alkanes and alcohols, as well as O-H stretching for any evolved water or alcohol. As the temperature increases, further fragmentation could lead to the formation of smaller hydrocarbons, carbon dioxide, and various phosphorus-containing compounds.

Hypothetical FTIR Absorption Bands for Evolved Gases

| Wavenumber (cm⁻¹) | Functional Group | Likely Evolved Species |

| 3500 - 3700 | O-H stretch | Water, Ethanol |

| 2850 - 3000 | C-H stretch | Ethene, Ethane, Methane (B114726) |

| 2300 - 2400 | C=O stretch | Carbon Dioxide |

| 1600 - 1680 | C=C stretch | Ethene |

| 1000 - 1300 | P=O, P-O-C stretch | Phosphine oxides, Organophosphates |

| 900 - 1000 | P-O-C stretch | Organophosphates |

Mass Spectrometry Analysis of Gaseous Products

Simultaneously, the evolved gases are introduced into the ion source of a mass spectrometer. The MS provides information on the mass-to-charge ratio (m/z) of the ionized fragments of the evolved molecules. This data is crucial for confirming the identity of the gases detected by FTIR and for identifying species that are not infrared-active.

The mass spectra would be expected to show peaks corresponding to the molecular ions and characteristic fragments of the decomposition products. For example, the detection of fragments with m/z values corresponding to ethene, ethanol, and water would be anticipated. At higher temperatures, smaller fragments corresponding to methane and carbon monoxide might be observed. The presence of phosphorus-containing fragments would be key to elucidating the complete decomposition pathway.

Hypothetical Mass-to-Charge Ratios (m/z) for Detected Fragments

| m/z | Proposed Fragment/Molecule |

| 16 | CH₄⁺ |

| 18 | H₂O⁺ |

| 28 | C₂H₄⁺, CO⁺ |

| 29 | C₂H₅⁺ |

| 31 | CH₂OH⁺ |

| 44 | CO₂⁺ |

| 45 | C₂H₅O⁺ |

| 46 | C₂H₅OH⁺ |

| 47 | PO⁺ |

| 63 | PO₂⁺ |

By correlating the mass loss events (TG-DTG), the associated thermal effects (DSC), and the identification of the evolved gases (FTIR and MS), a detailed mechanism for the pyrolysis of this compound can be proposed. The initial steps likely involve the cleavage of the ethyl groups, followed by the breakdown of the ethylenediphosphonate backbone at higher temperatures, ultimately leading to the formation of a phosphorus-rich char residue.

Computational Chemistry and Theoretical Studies of Tetraethyl Ethylenediphosphonate Systems

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on tetraethyl ethylenediphosphonate are not widely available in the public literature, the technique is highly applicable to understanding the behavior of this molecule in various environments.

MD simulations could be used to investigate:

Conformational Analysis: this compound is a flexible molecule. MD simulations can explore its conformational landscape, identifying the most stable geometries and the energy barriers between them.

Solvation Effects: The behavior of the molecule in different solvents can be simulated to understand solvation shells and the interactions with solvent molecules.

Interactions with Surfaces: In applications where this compound is used as a surface modifier or part of a composite material, MD simulations can model its adsorption and orientation on a surface.

Complex Formation: The process of a lanthanide ion binding to this compound ligands could be simulated to understand the dynamics of complexation.

For example, MD simulations have been successfully used to study the organization of nanoparticles formed by polymers and nucleic acids, providing insights into molecular interactions that would be analogous to how this compound might interact in a complex self-assembled system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. There are no specific QSAR models for this compound reported in the reviewed literature. However, QSAR methodologies are broadly applicable to organophosphorus compounds. nih.govcjsc.ac.cn

A hypothetical QSAR study on a series of ethylenediphosphonate derivatives could be developed to predict properties such as:

Binding Affinity: The strength of binding to a particular metal ion or biological target.

Toxicity: Predicting potential adverse effects based on structural features.

Environmental Fate: Modeling properties like biodegradability or soil adsorption.

To build a QSAR model, one would need a dataset of structurally related compounds with measured activity. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties from DFT), would be calculated for each compound. Statistical methods would then be used to find a mathematical equation that best correlates these descriptors with the observed activity. cjsc.ac.cn

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. researchgate.net For this compound, these predictions can be a valuable tool for interpreting experimental spectra and for the structural elucidation of new compounds.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrational modes, such as the P=O and P-O-C stretches. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H, ¹³C, ³¹P) and coupling constants can be calculated using computational methods. For ³¹P NMR, which is particularly important for phosphonates, these calculations can help to assign peaks and understand the influence of the chemical environment on the phosphorus nucleus.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. acs.org This is particularly relevant for understanding the "antenna" properties of the ligand in luminescent complexes.

| Spectroscopic Technique | Predicted Property | Application for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (P=O, P-O-C, C-H) and confirmation of molecular structure. |

| ³¹P NMR Spectroscopy | Chemical shifts | Probing the electronic environment of the phosphorus atoms and studying complexation with metal ions. |

| UV-Vis Absorption Spectroscopy | Electronic transition energies and intensities | Characterizing the light-absorbing properties of the ligand for applications in luminescent materials. |

Mechanistic Insights from Computational Approaches

Computational chemistry offers a powerful lens through which to view chemical reaction mechanisms at a molecular level. While detailed mechanistic studies specifically involving this compound are sparse, the principles can be applied to understand its reactivity.

For example, in the synthesis of materials containing this compound, computational methods could be used to:

Model Reaction Pathways: Investigate the step-by-step mechanism of its synthesis or its reactions with other molecules. This would involve identifying transition states and calculating activation energies to determine the most likely reaction pathway.

Understand Catalytic Cycles: If this compound or its complexes are used as catalysts, computational chemistry can elucidate the catalytic cycle, identifying the active species and the role of the ligand.

Study Decomposition Pathways: Investigate the thermal or chemical stability of the molecule and its complexes by modeling potential decomposition reactions.

By providing a detailed picture of the electronic and structural changes that occur during a chemical process, computational approaches can offer profound mechanistic insights that are often difficult to obtain through experimental means alone.

Research Applications of Tetraethyl Ethylenediphosphonate and Its Complexes

Adsorption and Separation Technologies

The ability of phosphonate (B1237965) ligands to form stable complexes with a wide range of metal cations is a cornerstone of their application in adsorption and separation science. Materials functionalized with phosphonate groups, derived from precursors like tetraethyl ethylenediphosphonate, exhibit high affinity and selectivity for various target species.

Phosphonate-based materials, particularly metal-organic frameworks (MOFs), have emerged as effective adsorbents for removing organic dyes from wastewater. researchgate.netrsc.org MOFs are porous materials constructed from metal ions linked by organic ligands, which can include multidentate phosphonates. rsc.org The high surface area, tunable pore sizes, and functionalizable nature of these materials make them ideal candidates for capturing dye molecules. frontiersin.orgnih.gov

The adsorption mechanism often involves multiple interactions, including electrostatic forces between the charged surface of the adsorbent and the dye molecules, as well as π-π stacking interactions between the aromatic rings of the dye and the organic linkers in the MOF. frontiersin.org Research has shown that phosphonate MOFs can efficiently remove both anionic and cationic dyes from aqueous solutions. researchgate.net The effectiveness of these materials is influenced by factors such as pH, temperature, and the initial concentration of the dye. researchgate.net

Table 1: Performance of Phosphonate-Based MOFs in Dye Adsorption

| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal Conditions |

| Cobalt Vinylphosphonate (CoVP) | Methylene Blue | Not Specified | pH dependent |

| Nickel Vinylphosphonate (NiVP) | Methyl Orange | Not Specified | pH dependent |

| Copper Vinylphosphonate (CuVP) | Malachite Green | Not Specified | pH dependent |

| MIL-100(Fe) | Malachite Green | 205 | Room Temperature |

| ZIF-8@GO Composite | Malachite Green | 3,300 | Ambient Temperature |

This table is illustrative and compiles data from various studies on phosphonate and related MOF adsorbents. frontiersin.orgresearchgate.net

This compound has applications in environmental remediation through the chelation of heavy metals. chemimpex.com The phosphonate groups act as effective chelating agents, binding strongly to toxic metal ions in contaminated soil and water, thereby facilitating their removal. chemimpex.commdpi.com This process is a key component of soil washing and water treatment technologies, where chelating agents are used to mobilize and extract heavy metals. gravertech.comgravertech.com

The formation of stable, water-soluble complexes between the phosphonate ligand and metal ions prevents the metals from remaining in the soil or precipitating in water systems. Research in this area focuses on developing efficient and often biodegradable chelating agents to mitigate the environmental impact of the remediation process itself. Phosphonate-based materials, including functionalized resins and MOFs, are studied for their high capacity and selectivity in capturing heavy metal ions like lead, arsenic, and mercury from aqueous solutions. gravertech.comgravertech.comresearchgate.net

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical properties. nih.gov Phosphonate-based ligands have proven to be highly effective for the selective extraction and separation of these valuable elements. nih.govmdpi.com The strong chelation interaction between phosphonate groups and REE ions allows for the development of adsorbents that can operate even in harsh acidic conditions, which is common in REE processing. nih.gov

Research has demonstrated that porous resins functionalized with polydentate phosphonate ligands can achieve high recovery rates for various REEs. nih.gov For example, a modified polystyrene resin showed recovery ranging from 58.1% to 100% for five different REE ions from a 1 mol/L HCl solution. nih.gov Similarly, aminobis(phosphonate) ligands have been shown to act as efficient precipitating agents, selectively separating REEs from other elements like thorium and uranium with high separation factors. nih.gov The performance of these phosphonate-based systems often surpasses that of traditional separation agents. nih.govelsevierpure.comosti.gov

Table 2: Selected Research Findings on Phosphonate Ligands for REE Separation

| Phosphonate System | Target REEs | Key Finding | Reference |

| Polydentate Phosphonate Resin | Y³⁺, Ce³⁺, Nd³⁺, Gd³⁺, Dy³⁺ | High recovery (58-100%) in 1 M HCl. nih.gov | nih.gov |

| Aminobis(phosphonates) | Lanthanoids, Sc, Th, U | Selective precipitation with separation factors of 100-2000. nih.gov | nih.gov |

| Aminophosphonic Resins | Erbium | High sorption capacity of 1.8 meq/g dry resin. mdpi.com | mdpi.com |

| Phosphonic Acid Ligands (e.g., PC88A) | Mid/Heavy REEs | Industrial standard for solvent extraction separations. elsevierpure.comosti.gov | elsevierpure.comosti.gov |

Catalysis

Complexes derived from this compound and related phosphonate ligands are explored for their catalytic activities. The ability to coordinate with metal centers allows for the creation of catalysts with specific electronic and steric properties, suitable for a range of chemical transformations.

Photocatalysis is an advanced oxidation process used for the degradation of persistent organic pollutants in water. mdpi.comirost.ir Research in this field includes the development of novel photocatalysts that can be activated by light to generate highly reactive species, such as hydroxyl radicals, which then break down pollutants like Methyl Orange. mdpi.comnih.govresearchgate.net

Lanthanide-phosphonate complexes are an area of interest for photocatalysis. nih.govacs.orgnih.gov The phosphonate ligand can sensitize the lanthanide metal center, enhancing its ability to absorb light and initiate the catalytic cycle. digitellinc.com The stability of the metal-phosphonate bond is advantageous in creating robust photocatalysts. Studies have investigated the degradation of Methyl Orange using various composite catalysts, demonstrating high removal efficiency under visible or UV light irradiation. irost.irmdpi.com The development of these catalysts aims to provide efficient and reusable systems for water purification. irost.ir

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and reusability. This compound serves as a precursor for ligands used to create solid-supported, heterogeneous catalysts.

By anchoring phosphonate-metal complexes onto solid supports like silica or polymers, stable and recyclable catalysts can be developed. researchgate.net These materials combine the high activity of a homogeneous metal complex with the practical advantages of a heterogeneous system. Research focuses on synthesizing phosphonate ester ligands with specific functionalities that allow for their immobilization on surfaces. semanticscholar.org These supported lanthanide-phosphonate complexes, for example, are investigated for their potential applications in various catalytic processes and for their unique photoluminescence properties. semanticscholar.org

Materials Science and Engineering

This compound is a versatile organophosphorus compound with notable applications in materials science and engineering. Its unique chemical structure, featuring two phosphonate groups, imparts desirable properties to various materials, particularly in the realms of flame retardancy and polymer modification.

Organophosphorus compounds, including this compound, are recognized for their effectiveness as flame retardants. epitoanyag.org.hu They offer an alternative to halogenated flame retardants, which have raised environmental and health concerns. The mechanism of action for phosphorus-based flame retardants can occur in both the gas phase and the condensed phase. epitoanyag.org.hu

In the gas phase, phosphorus-containing compounds can act as radical scavengers, interrupting the chemical reactions of combustion. In the condensed phase, upon heating, they can decompose to form a char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles. researchgate.net

While specific performance data for this compound is not extensively detailed in publicly available literature, the general effectiveness of phosphonate esters in imparting flame retardancy to polymers like epoxy resins is well-documented. researchgate.net The diphosphonate moiety in this compound is expected to contribute to enhanced char formation, a critical aspect of flame retardancy in solid materials.

Table 1: Representative Flammability Data for Epoxy Resins with Phosphorus-Based Flame Retardants This table presents typical data for related phosphonate flame retardants to illustrate their general performance, as specific data for this compound is not readily available.

| Property | Neat Epoxy Resin | Epoxy Resin with Phosphonate Flame Retardant |

|---|---|---|

| Limiting Oxygen Index (LOI) | ~22% | >30% |

| UL-94 Rating | No Rating | V-0 |

| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |

| Total Heat Release (THR) | High | Reduced |

This compound is also utilized as a plasticizer, an additive that increases the plasticity or fluidity of a material. nih.gov Plasticizers are commonly used in polymers like polyvinyl chloride (PVC) to make them more flexible and easier to process. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its efficiency in reducing the glass transition temperature, and its permanence (i.e., low volatility and migration). nih.gov

Organophosphate esters are a known class of plasticizers that can also offer the benefit of flame retardancy. nih.gov While detailed studies on the plasticizing performance of this compound are limited, it is anticipated that its molecular structure would allow it to intersperse between polymer chains, reducing intermolecular forces and thereby increasing flexibility. The presence of polar phosphonate groups can enhance compatibility with polar polymers.

Table 2: General Performance Metrics for Plasticizers in PVC This table outlines the key parameters used to evaluate plasticizer performance. Specific data for this compound is not available.

| Performance Metric | Desired Outcome |

|---|---|

| Glass Transition Temperature (Tg) Reduction | Significant reduction indicates high efficiency |

| Hardness (Shore A/D) | Lower value indicates greater flexibility |

| Tensile Strength and Elongation | Increased elongation at break |

| Volatility (Weight Loss) | Low weight loss indicates good permanence |

The diphosphonate functional groups in this compound and related compounds make them valuable precursors for the synthesis of advanced materials. One area of interest is the development of phosphorus-containing polymers. For instance, ethylidenebisphosphonate, which can be derived from the related compound tetraethyl methylenebisphosphonate, is useful as a monomer in the preparation of such polymers. google.com

Furthermore, diphosphonic acids, which can be synthesized from their tetraethyl esters, are employed as organic linkers in the construction of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and separation. The diphosphonate groups can coordinate with metal ions to form robust and functional framework structures. The use of rigid and sterically demanding diphosphonic acids has been shown to be a successful strategy in the synthesis of porous metal phosphonates. nih.gov

Pharmaceutical Development

While direct and extensive research on this compound in pharmaceutical development is not widely published, the broader class of bisphosphonates and their derivatives has established roles in medicine.

Patent literature suggests that related bisphosphonate esters serve as intermediates in the synthesis of more complex molecules. For example, tetraethyl methylenebisphosphonate can be converted to ethylidenebisphosphonate, which is described as a pharmaceutical intermediate. google.com This indicates that the diphosphonate scaffold can be a building block for the synthesis of active pharmaceutical ingredients (APIs). A general synthetic approach has been developed for the facile and rapid synthesis of a wide range of novel nitrogen-containing bisphosphonates, which are considered potent drug candidates. nih.gov

There is currently a lack of specific research directly implicating this compound in the targeting of neurological disorders. However, the broader field of drug development for neurodegenerative diseases involves the exploration of a vast array of chemical compounds to identify new therapeutic agents. nih.govnih.gov Natural compounds and synthetic molecules are being investigated for their potential to offer neuroprotection. nih.govmdpi.com The synthesis of functionalized bisphosphonates is an area of research for the development of new drug candidates for various conditions, including bone resorption diseases. core.ac.uk While a direct link to neurological applications for this compound is not established in the current literature, the ongoing search for novel neuroprotective compounds means that a wide range of chemical scaffolds are of potential interest to medicinal chemists.

Agricultural Chemicals

Formulation of Pesticides and Herbicides

This compound is utilized in the development of pesticides and herbicides. chemimpex.com It functions as a key building block in the synthesis of more complex phosphonate derivatives that exhibit biological activity. chemimpex.com The stability and reactivity of its structure make it a suitable choice for chemists to create new active ingredients for crop protection products. chemimpex.com

The compound's role is primarily as a precursor in the synthesis of biologically active molecules, including insecticides and herbicides. chemimpex.com Through chemical reactions, the this compound molecule is modified to produce the final active ingredients that are then formulated into pesticide and herbicide products.

While specific commercial pesticides and herbicides derived directly from this compound are not extensively detailed in publicly available literature, its importance lies in the foundational synthesis of phosphonate agrochemicals. This class of compounds is known for its effectiveness in crop protection.

Enhancement of Agricultural Productivity

The use of this compound in the synthesis of herbicides and insecticides contributes to the enhancement of agricultural productivity. chemimpex.com By providing the chemical backbone for these crop protection agents, it plays an indirect role in improving crop yields by helping to control pests and weeds that would otherwise compete with or damage the crops.

Additionally, phosphonates, the class of compounds to which this compound belongs, are recognized for their ability to act as chelating agents. This property allows them to bind with metal ions, which can be beneficial in formulating micronutrient fertilizers. By forming stable complexes with essential micronutrients, they can improve the solubility and availability of these nutrients for plant uptake, thereby supporting plant growth and productivity. However, specific research detailing the use of this compound itself as a chelating agent in agricultural formulations is not widely available.

The contribution of this compound to agricultural productivity is therefore primarily linked to its role as a synthetic intermediate for active ingredients in crop protection products. chemimpex.com

Future Directions and Emerging Research Areas

Crafting Novel Derivatives: The Quest for Enhanced Properties

The development of novel derivatives of Tetraethyl Ethylenediphosphonate is a primary focus of ongoing research. By modifying the core structure of TEEDP, scientists aim to introduce or enhance specific properties, such as luminescence, catalytic activity, and thermal stability. A significant area of exploration involves the synthesis of lanthanide complexes with TEEDP and its analogues. These complexes are of particular interest due to their potential applications in lighting, displays, and bio-imaging, owing to the characteristic luminescent properties of lanthanide ions.

For instance, research into lanthanide nitrate (B79036) complexes supported by tetraphosphonic ester ligands, which are structurally related to TEEDP, has provided insights into their photoluminescent capabilities. Studies on dysprosium(III) derivatives have shown that the quantum yield can be significantly influenced by the coordination environment of the metal ion. The investigation of these luminescent properties is crucial for the development of next-generation optical materials.

Future work in this area will likely involve the systematic modification of the ethyl bridge and the terminal ethyl groups of TEEDP to fine-tune the electronic and steric properties of the ligand. This will enable a more precise control over the photophysical and chemical characteristics of the resulting derivatives, opening up new possibilities for their application in advanced technologies.

A Hybrid Approach: Integration into Advanced Materials and Nanostructures

The integration of this compound into hybrid materials and nanostructures represents a significant step towards the development of multifunctional materials with synergistic properties. By combining the unique characteristics of TEEDP with other materials, such as polymers, silica nanoparticles, or other inorganic frameworks, researchers can create novel composites with enhanced performance.

One promising area is the functionalization of nanoparticles. For instance, phosphonate (B1237965) groups can be grafted onto the surface of silica nanoparticles to create materials with tailored interactions for biomedical applications, such as modulating paracellular permeability. nih.gov While these studies may not use TEEDP directly, they demonstrate the potential of phosphonate functionalization in creating advanced nanomaterials. nih.govnih.govmdpi.comdigitellinc.com The development of TEEDP-functionalized nanoparticles could lead to new systems for targeted drug delivery or advanced diagnostics.

A Closer Look: Advanced Techniques for In-Situ Studies

To gain a deeper understanding of the chemical processes involving this compound, the use of advanced spectroscopic and imaging techniques for in-situ studies is crucial. These methods allow researchers to observe reactions and transformations as they happen, providing valuable insights into reaction mechanisms, kinetics, and the formation of transient species.

Techniques such as in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy have been used to study the behavior of other phosphonic acids in aqueous solutions, revealing changes in their vibrational spectra with varying pH. researchgate.net The application of similar in-situ techniques to study the complexation of TEEDP with metal ions or its interaction with surfaces could provide a wealth of information about these processes. For example, monitoring ligand exchange reactions at nanoparticle surfaces using Nuclear Magnetic Resonance (NMR) spectroscopy has been shown to be an effective approach for understanding surface chemistry. researchgate.net

Future research will likely see an increased use of these and other advanced techniques, such as Raman spectroscopy and X-ray absorption spectroscopy, to probe the behavior of TEEDP in real-time. This will be essential for optimizing reaction conditions, designing more efficient catalysts, and developing a more fundamental understanding of the chemistry of this compound.

The Power of Synergy: Combining Experimental and Computational Methods

The synergy between experimental and computational methods is becoming increasingly important in modern chemical research. By combining laboratory-based experiments with theoretical modeling, scientists can gain a more comprehensive understanding of the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational tool that can be used to predict the geometric and electronic structures of molecules, as well as their spectroscopic properties and binding affinities with metal ions. mdpi.com For instance, DFT calculations can be employed to explore the binding of ligands to metal ions, providing insights that can aid in the rational design of new chelating agents. mdpi.com In the context of TEEDP, DFT could be used to model its coordination with different metals, complementing experimental data from techniques like X-ray crystallography and spectroscopy.

Molecular dynamics simulations offer another powerful computational approach to study the behavior of TEEDP in different environments, such as in solution or at interfaces. nih.govmdpi.com These simulations can provide insights into the conformational dynamics of the molecule and its interactions with surrounding species. The integration of these computational methods with experimental data will be instrumental in accelerating the discovery and development of new materials and applications based on this compound.

A Greener Future: Sustainable Synthesis and Application